

Spectroscopic Analysis of Pyrazino[2,3-d]pyridazine Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Pyrazino[2,3-d]pyridazine*

CAS No.: 254-95-5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **pyrazino[2,3-d]pyridazine** compounds. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and pteridines, suggesting potential applications in drug discovery. This document details the expected spectroscopic characteristics, experimental protocols for analysis, and potential biological signaling pathways where these compounds may be active.

Introduction to Pyrazino[2,3-d]pyridazines

The **pyrazino[2,3-d]pyridazine** ring system is a nitrogen-rich heteroaromatic compound. Its structure, consisting of a fused pyrazine and pyridazine ring, makes it a subject of interest for the development of novel therapeutic agents. The arrangement of nitrogen atoms influences the electron distribution within the aromatic system, which in turn dictates its chemical reactivity and spectroscopic properties. While extensive research has been conducted on the constituent pyrazine and pyridazine rings, detailed spectroscopic data for the fused **pyrazino[2,3-d]pyridazine** core is less prevalent in the scientific literature. This guide aims to consolidate

the available information and provide a predictive framework for the spectroscopic analysis of this important class of compounds.

Spectroscopic Characterization

The spectroscopic analysis of **pyrazino[2,3-d]pyridazine** derivatives relies on a combination of techniques to elucidate their structure and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For **pyrazino[2,3-d]pyridazine** compounds, ^1H and ^{13}C NMR are fundamental for structural confirmation.

Expected ^1H NMR Spectral Data:

The proton chemical shifts in the **pyrazino[2,3-d]pyridazine** core are influenced by the electronegativity of the nitrogen atoms and the aromatic ring current. Protons on the pyrazine and pyridazine rings are expected to appear in the downfield region, typically between δ 7.0 and 9.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

Expected ^{13}C NMR Spectral Data:

The carbon atoms in the **pyrazino[2,3-d]pyridazine** nucleus will also exhibit characteristic chemical shifts, generally in the aromatic region (δ 120-160 ppm). Carbons directly attached to nitrogen atoms will be shifted further downfield.

Table 1: Predicted NMR Data for Unsubstituted **Pyrazino[2,3-d]pyridazine**

Atom	Predicted ¹ H Chemical Shift (δ, ppm)	Predicted ¹³ C Chemical Shift (δ, ppm)
C2/C3	8.8 - 9.2	145 - 150
C5/C8	9.2 - 9.6	150 - 155
C4a/C8a	-	130 - 135

Note: These are predicted values based on the analysis of related heterocyclic systems. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Fragmentation Pattern:

Under electron impact (EI) ionization, **pyrazino[2,3-d]pyridazine** compounds are expected to show a prominent molecular ion peak (M⁺). The fragmentation is likely to involve the loss of small neutral molecules such as N₂, HCN, or cyano radicals, which is characteristic of nitrogen-containing heterocyclic compounds. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 2: Key Mass Spectrometry Data for **Pyrazino[2,3-d]pyridazine** Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Pathways
Pyrazino[2,3-d]pyridazine	C ₆ H ₄ N ₄	132.12	Loss of N ₂ , HCN
5,8-Diaminopyrazino[2,3-d]pyridazine	C ₆ H ₆ N ₆	162.15	Loss of NH ₃ , N ₂ , HCN
Pyrazino[2,3-d]pyridazine-5,8-dione	C ₆ H ₂ N ₄ O ₂	162.11	Loss of CO, N ₂ , HCN

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds within the **pyrazino[2,3-d]pyridazine** ring system will give rise to a characteristic IR spectrum.

Expected Characteristic IR Absorptions:

The IR spectrum of **pyrazino[2,3-d]pyridazine** will be dominated by absorptions corresponding to C-H and C=N stretching and bending vibrations.

Table 3: Predicted FT-IR Data for the **Pyrazino[2,3-d]pyridazine** Core

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
C=N Stretch	1500 - 1650	Medium to Strong
C=C Stretch (Aromatic)	1400 - 1600	Medium to Strong
Ring Puckering/Deformation	700 - 900	Medium to Strong

Substituents on the ring will introduce additional characteristic peaks, for example, N-H stretching for amino derivatives (around 3300-3500 cm⁻¹) or C=O stretching for dione derivatives (around 1650-1700 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like **pyrazino[2,3-d]pyridazine** exhibit characteristic absorptions in the UV region.

Expected UV-Vis Absorption Maxima:

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions. The exact position of the absorption maxima (λ_{max}) will be sensitive to the solvent and the nature of any substituents on the ring system.

Table 4: Predicted UV-Vis Absorption Data for **Pyrazino[2,3-d]pyridazine**

Electronic Transition	Expected λ_{max} (nm)	Molar Absorptivity (ϵ)
$\pi \rightarrow \pi$	200 - 280	High
$n \rightarrow \pi$	> 280	Low

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the **pyrazino[2,3-d]pyridazine** compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O , depending on solubility). Ensure the sample is fully dissolved.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Use the residual solvent peak as an internal reference.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ^{13}C , relaxation delay of 2-5 seconds.

- 2D NMR (if necessary): For complete structural assignment, especially for substituted derivatives, perform 2D NMR experiments such as COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization Method:
 - Electron Impact (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically yields the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts.
- Analysis:
 - Low-Resolution Mass Spectrometry (LRMS): Provides nominal mass information.
 - High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass and elemental composition.

FT-IR Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
 - Liquid/Solution Samples: Place a drop of the liquid or solution between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:

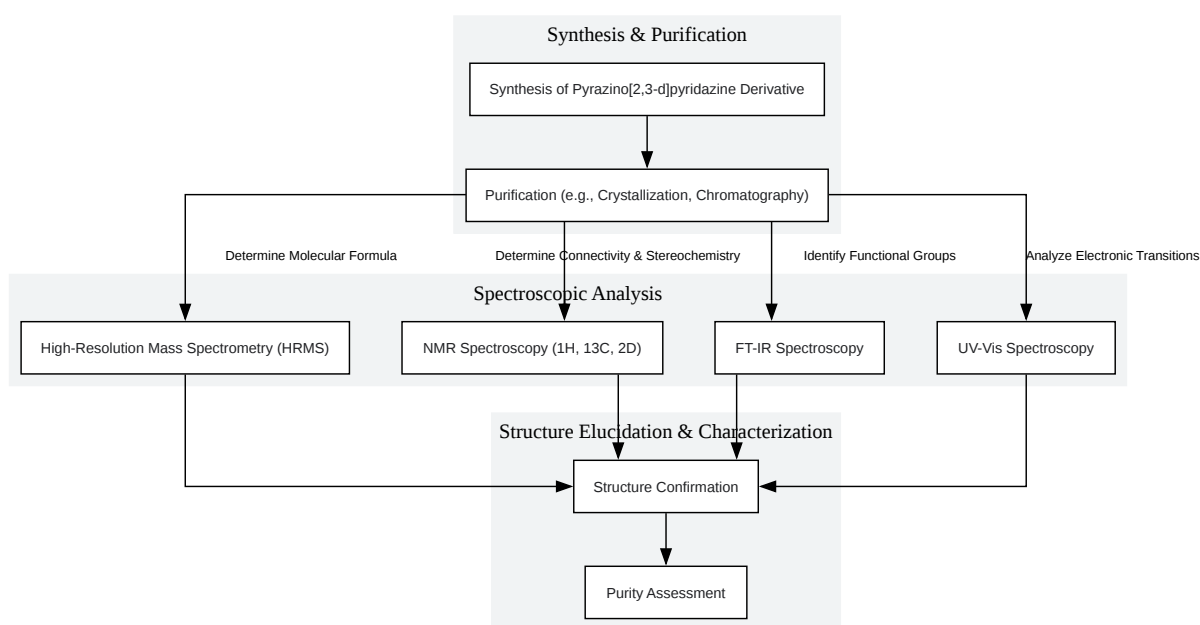
- Record a background spectrum of the empty sample holder (or pure KBr for pellets).
- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:**
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Scan a spectrum over the desired wavelength range (typically 200-800 nm).
 - Record the wavelengths of maximum absorbance (λ_{max}) and the corresponding absorbance values.

Experimental and Logical Workflows

Visualizing the workflow for the spectroscopic analysis of a novel **pyrazino[2,3-d]pyridazine** compound can aid in understanding the logical progression of experiments.



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Caption: Workflow for the synthesis and spectroscopic characterization of **pyrazino[2,3-d]pyridazine** derivatives.

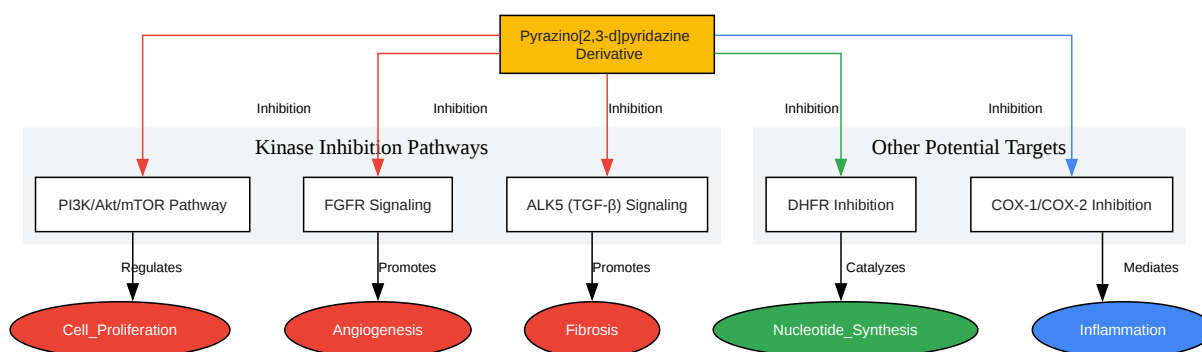
Potential Signaling Pathways and Biological Targets

While specific biological targets for many **pyrazino[2,3-d]pyridazine** compounds are still under investigation, the structural similarity to other biologically active nitrogen heterocycles provides clues to their potential mechanisms of action. Related fused pyrimidine and pyridazine systems have shown activity against a range of biological targets.

Potential Targets and Pathways:

- **Kinase Inhibition:** Many nitrogen-containing heterocyclic compounds are known to be kinase inhibitors. Pyrido[2,3-d]pyrimidine derivatives, for example, have been investigated as inhibitors of various kinases, including those in the mTOR and PI3K/Akt signaling pathways, which are crucial in cancer cell proliferation and survival.[1] Pyridazine-containing compounds have also been explored as inhibitors of fibroblast growth factor receptors (FGFR) and activin-like kinase 5 (ALK5).[2][3]
- **Dihydrofolate Reductase (DHFR) Inhibition:** The structural resemblance to folic acid makes **pyrazino[2,3-d]pyridazines** potential candidates for DHFR inhibitors. DHFR is a key enzyme in nucleotide synthesis, and its inhibition can disrupt DNA replication and cell proliferation, a common strategy in cancer chemotherapy.[2]
- **Cyclooxygenase (COX) Inhibition:** Some fused pyridazine derivatives, such as pyrido[2,3-d]pyridazine-2,8-diones, have been shown to be dual inhibitors of COX-1 and COX-2, suggesting potential anti-inflammatory applications.[4]

The exploration of these pathways for novel **pyrazino[2,3-d]pyridazine** derivatives could be a fruitful area of research.



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Caption: Potential signaling pathways and biological targets for **pyrazino[2,3-d]pyridazine** derivatives.

Conclusion

The spectroscopic analysis of **pyrazino[2,3-d]pyridazine** compounds is a critical step in their synthesis and development as potential therapeutic agents. This guide provides a foundational understanding of the expected spectroscopic data, standardized experimental protocols, and potential biological targets for this promising class of heterocyclic compounds. While more research is needed to fully characterize the spectroscopic and biological properties of a wide range of **pyrazino[2,3-d]pyridazine** derivatives, the information presented here serves as a valuable resource for researchers in the field.

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